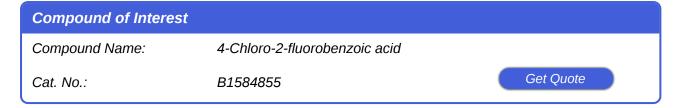


# Melting point and boiling point of 4-Chloro-2fluorobenzoic acid

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An In-depth Technical Guide to the Physicochemical Properties of **4-Chloro-2-fluorobenzoic Acid** 

This technical guide provides a comprehensive overview of the melting and boiling points of **4-Chloro-2-fluorobenzoic acid** (CAS No. 446-30-0), a halogenated aromatic carboxylic acid.[1] This compound serves as a crucial intermediate and building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## **Physicochemical Data**

**4-Chloro-2-fluorobenzoic acid** exists as a white to off-white crystalline solid at room temperature.[1][2] The key physical properties are summarized in the table below.



Property	Value	Source
Melting Point	204-208 °C (lit.)	[2][3][4]
Boiling Point	274.7 ± 20.0 °C (Predicted)	[2][4]
Molecular Formula	C7H4CIFO2	[1]
Molecular Weight	174.56 g/mol	
Appearance	White to off-white crystalline solid/powder	[1][2][3]
Solubility	Limited solubility in water; soluble in polar organic solvents like ethanol, acetone, and dimethylformamide.	[1]

## **Experimental Protocols**

While specific, detailed experimental reports for the determination of the melting and boiling points of this particular compound are not extensively published in peer-reviewed literature, the values are well-established in chemical supplier databases. The methodologies for determining these properties are standardized.

### **Melting Point Determination (General Protocol)**

The melting point range of 204-208 °C is typically determined using the capillary method.

- Sample Preparation: A small amount of finely powdered, dry **4-Chloro-2-fluorobenzoic acid** is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
- Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or digital temperature sensor.
- Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are



recorded. This range (e.g., 204-208 °C) is reported as the melting point.

### **Boiling Point Determination (General Protocol)**

The boiling point of 274.7 °C is a predicted value, likely derived from computational models due to the high temperature and potential for decomposition.[2][4] Experimental determination would typically be performed under reduced pressure (vacuum distillation) to prevent degradation. The boiling point at atmospheric pressure is then extrapolated.

- Apparatus: A distillation apparatus is assembled, consisting of a distillation flask, a
  condenser, a receiving flask, and a connection to a vacuum source and a manometer. A
  thermometer is placed so that the bulb is just below the side arm leading to the condenser.
- Procedure: The compound is placed in the distillation flask. The system is evacuated to a specific, stable pressure.
- Heating: The flask is heated gently. The temperature and pressure at which the liquid boils and a steady condensation is observed in the condenser are recorded.
- Extrapolation: The boiling point at atmospheric pressure (760 mmHg) is then calculated from the observed boiling point and pressure using a nomograph or the Clausius-Clapeyron equation.

## **Synthetic Pathway**

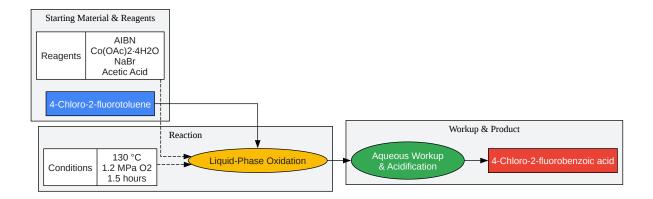
**4-Chloro-2-fluorobenzoic acid** is produced synthetically and is not known to occur naturally. [1] One common synthetic route is the oxidation of 4-chloro-2-fluorotoluene.[1] A specific protocol involves the liquid-phase oxidation of 2-fluoro-4-chlorotoluene.[5]

### **Example Synthesis Protocol**

A mixture of 2-fluoro-4-chlorotoluene (1.0 eq), cobalt(II) diacetate tetrahydrate (0.1 eq), sodium bromide (0.1 eq), and 2,2'-azobis(isobutyronitrile) (AIBN, 0.05 eq) in acetic acid is prepared.[5] The reaction is conducted at 130 °C under an oxygen pressure of 1.2 MPa for approximately 1.5 hours.[5] Following the reaction, the product is isolated through an aqueous workup. The reaction mixture is diluted with water, the pH is adjusted to be basic (pH 12-14) with NaOH, and the aqueous phase is washed with a solvent like MTBE.[5] The aqueous phase is then acidified



with concentrated HCl to a pH of 1, causing the **4-Chloro-2-fluorobenzoic acid** product to precipitate as a solid, which is then collected by filtration.[5]



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Caption: Synthesis of **4-Chloro-2-fluorobenzoic acid** via oxidation.

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